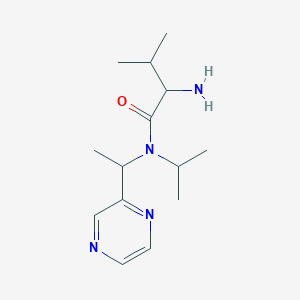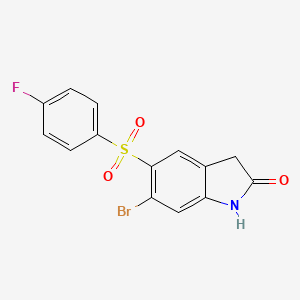
6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one typically involves multiple steps:
Bromination: Introduction of a bromine atom to the indole ring.
Sulfonylation: Attachment of the 4-fluoro-benzenesulfonyl group to the indole ring.
Cyclization: Formation of the 1,3-dihydro-indol-2-one structure.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common techniques include batch and continuous flow synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or the bromine atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could lead to dehalogenated or desulfonylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,3-dihydro-indol-2-one: Lacks the sulfonyl and fluoro groups, potentially altering its biological activity.
5-(4-Fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one: Lacks the bromine atom, which may affect its reactivity and interactions.
6-Bromo-1,3-dihydro-indol-2-one: Lacks the sulfonyl and fluoro groups, which could influence its chemical properties.
Uniqueness
6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one is unique due to the presence of both the bromine and 4-fluoro-benzenesulfonyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C14H9BrFNO3S |
|---|---|
Molekulargewicht |
370.20 g/mol |
IUPAC-Name |
6-bromo-5-(4-fluorophenyl)sulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H9BrFNO3S/c15-11-7-12-8(6-14(18)17-12)5-13(11)21(19,20)10-3-1-9(16)2-4-10/h1-5,7H,6H2,(H,17,18) |
InChI-Schlüssel |
DASDUESQOMDOBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)

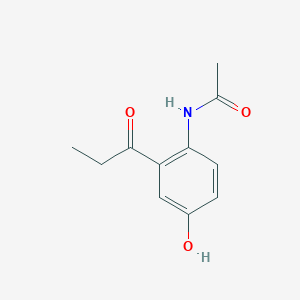
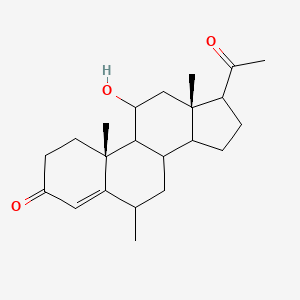
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
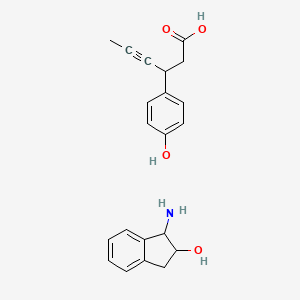
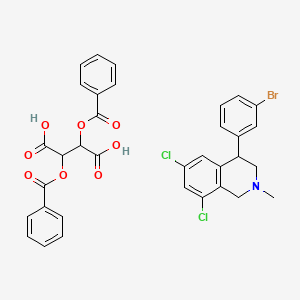
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)

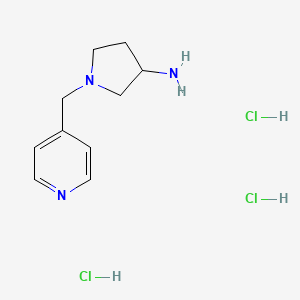
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
